molecular formula C20H24FN3O3 B11146920 methyl (1-{[5-(4-fluorophenyl)-3-methyl-1H-pyrazol-4-yl]acetyl}piperidin-4-yl)acetate

methyl (1-{[5-(4-fluorophenyl)-3-methyl-1H-pyrazol-4-yl]acetyl}piperidin-4-yl)acetate

Cat. No.: B11146920
M. Wt: 373.4 g/mol
InChI Key: GYHZROCIVGRYAX-UHFFFAOYSA-N
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Description

Methyl (1-{[5-(4-fluorophenyl)-3-methyl-1H-pyrazol-4-yl]acetyl}piperidin-4-yl)acetate is a synthetic small molecule characterized by a piperidine core functionalized with an acetyl group at the 4-position and a pyrazole ring substituted with a 4-fluorophenyl and a methyl group. The 4-fluorophenyl group likely enhances lipophilicity and influences target binding, while the methyl ester at the piperidine’s acetyl group may modulate solubility and bioavailability .

Properties

Molecular Formula

C20H24FN3O3

Molecular Weight

373.4 g/mol

IUPAC Name

methyl 2-[1-[2-[3-(4-fluorophenyl)-5-methyl-1H-pyrazol-4-yl]acetyl]piperidin-4-yl]acetate

InChI

InChI=1S/C20H24FN3O3/c1-13-17(20(23-22-13)15-3-5-16(21)6-4-15)12-18(25)24-9-7-14(8-10-24)11-19(26)27-2/h3-6,14H,7-12H2,1-2H3,(H,22,23)

InChI Key

GYHZROCIVGRYAX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1)C2=CC=C(C=C2)F)CC(=O)N3CCC(CC3)CC(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (1-{[5-(4-fluorophenyl)-3-methyl-1H-pyrazol-4-yl]acetyl}piperidin-4-yl)acetate typically involves a multi-step process. One common method includes the following steps:

    Formation of the Pyrazole Ring: The initial step involves the synthesis of the pyrazole ring. This can be achieved through the reaction of a hydrazine derivative with an α,β-unsaturated ketone under acidic or basic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction, where a fluorinated aromatic compound reacts with the pyrazole intermediate.

    Acetylation of the Piperidine Ring: The piperidine ring is acetylated using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

    Esterification: The final step involves the esterification of the acetylated piperidine with methanol in the presence of an acid catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the pyrazole ring, converting it into pyrazoline derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Electrophilic reagents like bromine or nitric acid can be used under controlled conditions.

Major Products

    Oxidation: N-oxide derivatives of the piperidine ring.

    Reduction: Pyrazoline derivatives.

    Substitution: Various substituted fluorophenyl derivatives.

Scientific Research Applications

Methyl (1-{[5-(4-fluorophenyl)-3-methyl-1H-pyrazol-4-yl]acetyl}piperidin-4-yl)acetate has found applications in several scientific domains:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.

    Industry: It is used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of methyl (1-{[5-(4-fluorophenyl)-3-methyl-1H-pyrazol-4-yl]acetyl}piperidin-4-yl)acetate is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The fluorophenyl group may enhance the compound’s binding affinity to certain receptors, while the pyrazole ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to the observed biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Pyrazole Ring

Key Compounds

1-{[5-(4-Chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]carbonyl}piperidine-4-one Substituents: Chlorine at the 4-position of the phenyl ring on pyrazole, fluorophenyl at N1. Crystallographic data (SHELX-refined) confirm planar pyrazole geometry, similar to the main compound .

5-{1-[(4-Bromophenyl)Acetyl]Piperidin-4-yl}-4-Phenyl-2,4-Dihydro-3H-1,2,4-Triazol-3-One Substituents: Bromine at the phenyl ring on the acetyl group; triazolone replaces pyrazole. The triazolone ring introduces additional hydrogen-bonding sites, which may enhance target interactions .

1-[2-(1-{[5-Methyl-3-(Trifluoromethyl)-1H-Pyrazol-1-yl]Acetyl}Piperidin-4-yl)-1,3-Thiazol-4-yl]-3-Phenylpropan-1-One

  • Substituents : Trifluoromethyl on pyrazole; thiazole replaces piperidine’s ester.
  • Impact : The electron-withdrawing trifluoromethyl group improves metabolic stability but may reduce solubility. The thiazole ring’s sulfur atom could alter electronic properties and binding kinetics .
Structural Comparison Table
Compound Pyrazole Substituents Piperidine/Acetyl Group Modifications Key Features
Main compound 4-Fluorophenyl, 3-methyl Methyl ester High fluorine-derived stability
4-Chlorophenyl analog 4-Chlorophenyl, 1-fluorophenyl Ketone at piperidine-4-yl Increased lipophilicity
Bromophenyl-triazolone analog Phenyl Bromophenylacetyl, triazolone Steric hindrance, H-bonding
Trifluoromethyl-thiazole analog 3-Trifluoromethyl, 5-methyl Thiazole-propanone Enhanced metabolic stability

Pharmacological Implications

  • Fluorine vs. Chlorine/Bromine : Fluorine’s small size and electronegativity optimize binding to hydrophobic pockets, while chlorine and bromine may disrupt interactions due to steric bulk .
  • Ester vs. Ketone/Thiazole : The methyl ester in the main compound may improve solubility over ketone analogs (e.g., 4-chlorophenyl analog) but could be more prone to hydrolysis than thiazole-containing derivatives .

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